molecular formula C14H14ClN3O2 B2760687 N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine CAS No. 303987-95-3

N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine

Cat. No.: B2760687
CAS No.: 303987-95-3
M. Wt: 291.74
InChI Key: XVAFZGTXGANIAS-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an (E)-configured Schiff base derivative featuring a pyrazole core substituted with chlorine and methyl groups at positions 5, 1, and 3, respectively. The methylidene group at position 4 is conjugated with an N-[(4-methylbenzoyl)oxy]amine moiety, forming a stable imine linkage.

Properties

IUPAC Name

[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-9-4-6-11(7-5-9)14(19)20-16-8-12-10(2)17-18(3)13(12)15/h4-8H,1-3H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAFZGTXGANIAS-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=C(N(N=C2C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N(N=C2C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323086
Record name [(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303987-95-3
Record name [(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine is a compound derived from the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, drawing from various research studies.

Synthesis and Characterization

The compound is synthesized through the condensation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-methylbenzoyl amine. The reaction typically occurs in a solvent under controlled conditions to yield the desired Schiff base structure. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry confirm the formation and purity of the compound.

Table 1: Characterization Data

TechniqueObserved Values
IR (cm⁻¹)1622 (C=N), 3053 (C-H), 640 (C-Cl)
¹H NMR (ppm)6.62 (s, 1H, N=CH), 3.54 (s, 3H, -CH₃)
Mass Specm/z = 269 [M+1]

Biological Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The specific compound has been evaluated for its potential in various biological assays.

Anticancer Activity

Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity against various bacterial strains. Pyrazole derivatives are known to disrupt bacterial cell wall synthesis and inhibit key enzymes necessary for bacterial survival .

Case Studies

  • Anti-inflammatory Effects : A study conducted on a series of pyrazole derivatives showed that they significantly reduced inflammation markers in animal models of arthritis. The mechanism was attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
  • Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that this compound inhibited cell proliferation at micromolar concentrations. Further research indicated activation of caspase pathways leading to apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyrazole-based Schiff bases. Below is a comparative analysis of its structural and functional analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological/Functional Relevance Reference
Target Compound 5-Cl, 1,3-dimethyl (pyrazole); 4-methylbenzoyloxy (amine) 349.8 High thermal stability; E-configuration ensures planar geometry Potential ligand for metal complexes or enzyme inhibition
(E)-1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-N-(4-chlorophenyl)methanimine 5-Cl, 3-methyl, 1-phenyl (pyrazole); 4-Cl-phenyl (imine) 358.2 Dual chloro substituents enhance lipophilicity Antibacterial activity inferred from pyrazole-thiadiazole analogs
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Cl-benzylidene; 4-methylphenyl (thiadiazole) 342.8 Thiadiazole core with electron-deficient aryl groups Broad-spectrum insecticidal and fungicidal activity
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 2-Cl-benzylidene; trimethoxyphenyl (triazole) 510.0 Sulfanyl and methoxy groups improve solubility Anticancer potential via triazole-mediated kinase inhibition
(E)-N-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine 4-Cl-benzyl (piperazine); 5-methylthiophene 388.3 Piperazine linker enhances bioavailability CNS-targeting applications (e.g., antipsychotic agents)
Antimicrobial Activity

While direct data for the target compound are unavailable, structurally similar pyrazole-thiadiazole hybrids (e.g., Table 1, Entry 3) exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The chlorine substituent in the target compound may enhance membrane penetration, as seen in 4-chloroaniline derivatives .

Enzyme Inhibition

The methylidene-amine motif is a known pharmacophore in kinase inhibitors. For example, triazole derivatives (Table 1, Entry 4) inhibit c-Src/Abl kinases at IC50 values of <100 nM , suggesting the target compound could be optimized for similar targets.

Q & A

Q. What are the typical synthetic routes for synthesizing this compound, and what key reagents are involved?

The compound is synthesized via condensation of a substituted pyrazole aldehyde (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) with a hydroxylamine derivative (e.g., N-(4-methylbenzoyl)hydroxylamine). Key steps include:

  • Activation of the aldehyde group using phosphorus oxychloride (POCl₃) in DMF to form an intermediate imine .
  • Purification via recrystallization from ethanol or ethyl acetate to achieve >95% purity . Critical reagents: POCl₃, DMF, hydroxylamine derivatives, and aromatic amines.

Q. How is the E-configuration of the imine group confirmed experimentally?

The E-configuration is confirmed using 1H NMR :

  • The imine proton (CH=N) appears as a singlet due to restricted rotation.
  • Coupling constants (e.g., absence of vicinal coupling) and NOE (Nuclear Overhauser Effect) experiments validate spatial arrangement .
  • 13C NMR further supports the configuration, with the imine carbon resonating at δ 150–160 ppm .

Q. What analytical techniques are used to assess purity and structural integrity?

  • Elemental Analysis : Confirms C, H, N percentages within ±0.3% of theoretical values .
  • ESI–MS : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the benzoyloxy group at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Temperature Control : Reactions are conducted at 35–50°C to balance kinetics and side-product formation .
  • Base Selection : Use of cesium carbonate (Cs₂CO₃) instead of K₂CO₃ enhances nucleophilicity in substitution reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Q. What strategies address contradictions between theoretical and experimental spectral data?

  • DFT Calculations : Predict 13C NMR shifts using computational models (e.g., B3LYP/6-31G*) and compare with experimental data to identify tautomerism or solvent effects .
  • 2D NMR (HSQC/HMBC) : Resolve ambiguities in proton-carbon correlations, especially for overlapping signals in aromatic regions .

Q. How can electrophilic substitution reactions be directed on the pyrazole and benzoyloxy moieties?

  • Pyrazole Ring : Chlorine at the 5-position deactivates the ring, directing electrophiles (e.g., nitration) to the para position of the benzoyloxy group .
  • Benzoyloxy Group : The electron-withdrawing ester group enhances reactivity toward nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acid under acidic conditions) .

Q. What methodologies are used to evaluate stability under varying pH and temperature?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar pyrazoles) .

Experimental Design and Data Analysis

Q. How to design a bioactivity screening protocol for potential anticancer activity?

  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation .
  • Control Compounds : Include cisplatin or doxorubicin as positive controls .

Q. What computational tools predict binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., GSK-3β) or inflammatory targets (COX-2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA) .

Q. How to troubleshoot unexpected byproducts in imine formation?

  • LC-MS Monitoring : Identify intermediates (e.g., Schiff base adducts) during synthesis .
  • Acid/Base Quenching : Adjust pH during workup to precipitate byproducts (e.g., unreacted aldehydes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.